![molecular formula C12H15ClN4O3 B1409367 N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide CAS No. 1858255-73-8](/img/structure/B1409367.png)
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, commonly known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is a potent non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Amides : New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, including compounds related to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide. These compounds are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
- Antitumor Agents : The synthesis process for antitumor drugs, including intermediates similar to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, is a focus area for creating new therapeutic agents (Wang et al., 1997).
Molecular Structure and Properties
- Hydrogen Bonding Patterns : Studies on molecular and supramolecular structures, including compounds with characteristics similar to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, reveal a range of intermolecular forces and hydrogen bonding patterns, which are important for understanding their chemical behavior (Wardell et al., 2008).
Biological Evaluation
- Antidepressant and Nootropic Agents : Compounds with structural similarities to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide have been evaluated for potential antidepressant and nootropic activities. These studies provide insights into the central nervous system activity of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
- Antimicrobial and Antifungal Activities : Certain derivatives, including those structurally related to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, have shown antimicrobial and antifungal potential, underscoring their medicinal importance (Samadhiya, Sharma, & Srivastava, 2013).
Pharmacological Potential
- Antidiabetic Screening : Some derivatives, including those structurally akin to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, have been subjected to in vitro antidiabetic screening, indicating potential utility in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODOWJUTUIJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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